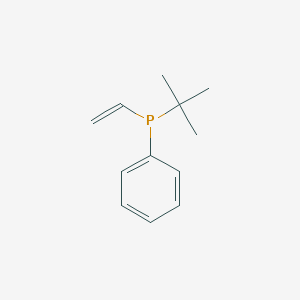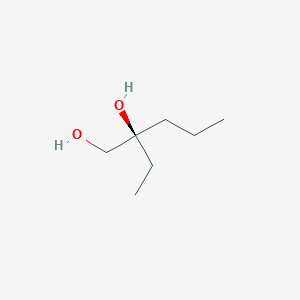
(2R)-2-Ethylpentane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Ethylpentane-1,2-diol: is an organic compound with the molecular formula C7H16O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a carbon chain, and it exists in two enantiomeric forms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Ethylpentane-1,2-diol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 2-ethylpentan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-Ethylpentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Further reduction of the diol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: SOCl2 in pyridine at low temperatures.
Major Products:
Oxidation: 2-ethylpentan-2-one or 2-ethylpentanal.
Reduction: 2-ethylpentane.
Substitution: 2-ethylpentane-1,2-dichloride.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-2-Ethylpentane-1,2-diol is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and chiral resolution processes.
Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals
Medicine: this compound has potential applications in the development of new therapeutic agents. Its chiral nature can be exploited to create enantiomerically pure drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. Its diol structure provides flexibility and durability to the final products.
Mecanismo De Acción
The mechanism of action of (2R)-2-Ethylpentane-1,2-diol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparación Con Compuestos Similares
(2S)-2-Ethylpentane-1,2-diol: The enantiomer of (2R)-2-Ethylpentane-1,2-diol with similar chemical properties but different biological activities.
2-Methylpentane-1,2-diol: A structural isomer with a methyl group instead of an ethyl group, leading to different reactivity and applications.
1,2-Hexanediol: A related diol with a shorter carbon chain, used in similar applications but with different physical properties.
Uniqueness: The uniqueness of this compound lies in its chiral nature and the presence of two hydroxyl groups, which provide multiple sites for chemical modification. Its specific stereochemistry makes it valuable in asymmetric synthesis and chiral resolution, distinguishing it from other similar compounds.
Propiedades
Número CAS |
79563-65-8 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
(2R)-2-ethylpentane-1,2-diol |
InChI |
InChI=1S/C7H16O2/c1-3-5-7(9,4-2)6-8/h8-9H,3-6H2,1-2H3/t7-/m1/s1 |
Clave InChI |
GMLXBSIHGBBDAR-SSDOTTSWSA-N |
SMILES isomérico |
CCC[C@](CC)(CO)O |
SMILES canónico |
CCCC(CC)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


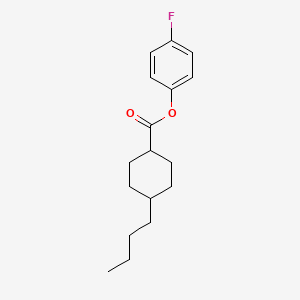
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
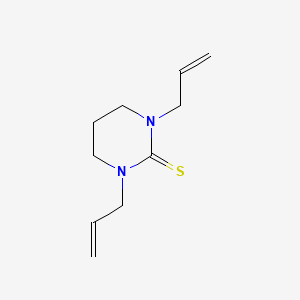
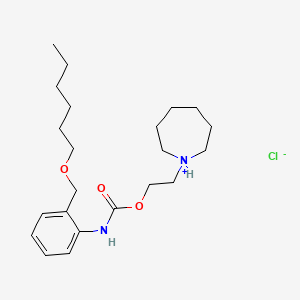
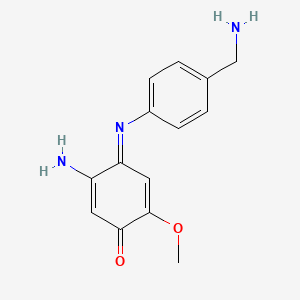
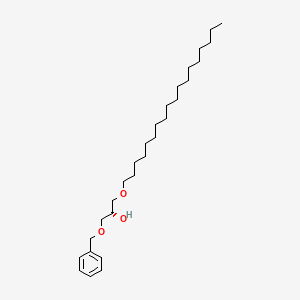
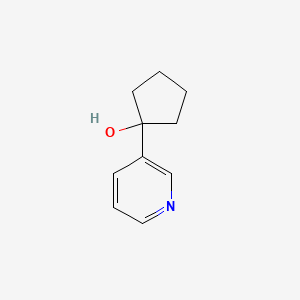
![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)
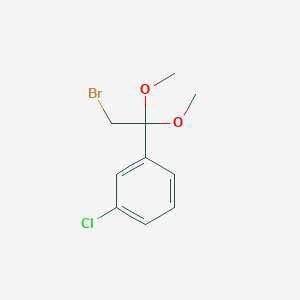
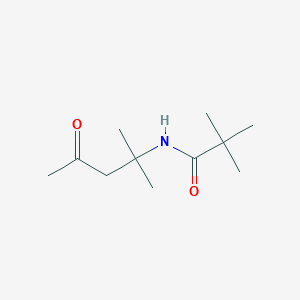
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
![1,7-Dioxaspiro[5.5]undecan-3-ol](/img/structure/B14429706.png)
